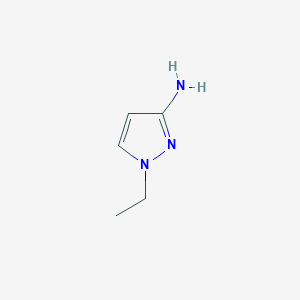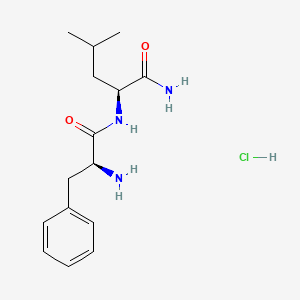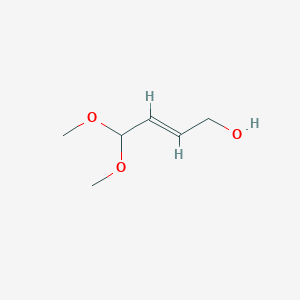
1-ethyl-1H-pyrazol-3-amine
説明
“1-ethyl-1H-pyrazol-3-amine” is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Chemical Reactions Analysis
Pyrazole compounds display a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition . They are advantageous frameworks able to provide useful ligands for receptors or enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 111.15 , a density of 1.3±0.1 g/cm3, a boiling point of 334.5±15.0 °C at 760 mmHg . The exact mass is 83.048347 and the LogP is -0.29 .科学的研究の応用
Synthesis and Catalysis:
- Ethyl-1H-pyrazol-3-amine derivatives are utilized in the synthesis of novel compounds. For instance, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized using pyrazole-5-amine derivatives and activated carbonyl groups, indicating the role of these compounds in creating new N-fused heterocycles (Ghaedi et al., 2015).
Molecular Structures and Bioactivities
2. Ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1H-pyrazole-3-carboxylate (L3) was synthesized and its structure identified by various spectroscopic methods. This study explored the physical and chemical properties of such compounds, confirming their potential biological activity against breast cancer and microbes (Titi et al., 2020).
Catalytic Applications
3. Pyrazolyl compounds, including 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethyl-amine, have been used to create zinc(II) carboxylate complexes. These complexes demonstrate catalytic efficiency in the copolymerization of CO2 and cyclohexene oxide, indicating the potential of 1-ethyl-1H-pyrazol-3-amine derivatives in polymer chemistry (Matiwane et al., 2020).
Pharmacological Potential
4. Ethyl 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy)ethyl morpholine (S1RA, E-52862), a derivative of 1-arylpyrazoles, exhibited significant activity in neuropathic pain models. This highlights the potential pharmacological applications of this compound derivatives in neurogenic pain management (Díaz et al., 2012).
Antiviral Activities
5. Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate, a related compound, showed high anti-smallpox activity, suggesting the potential use of this compound derivatives in developing antiviral agents (Moiseev et al., 2012).
将来の方向性
Pyrazoles and their derivatives have been gaining more attention due to their interesting pharmacological properties . The search for new pyrazole-based compounds is of great interest to the academic community as well as industry . The most relevant results have been obtained for anticancer/anti-inflammatory compounds .
作用機序
Target of Action
It’s known that pyrazole-based compounds are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases, cox and others .
Mode of Action
Pyrazole-based compounds are known to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit Bruton Kinase (BTK), a nonreceptor tyrosine kinase .
Biochemical Pathways
Pyrazole-based compounds are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by iLOGP, is 1.08 , which can impact its bioavailability.
Result of Action
Pyrazole-based compounds are known to have diverse pharmacological effects .
Action Environment
Factors such as the type of solvent can contribute to the interaction and dilution of reactants in the solvent .
生化学分析
Biochemical Properties
1-ethyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and p38 mitogen-activated protein kinase (p38MAPK), which are involved in inflammatory responses . Additionally, this compound can bind to various receptors, influencing signal transduction pathways and cellular responses. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding and enhance the compound’s efficacy.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By influencing these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, the compound has been shown to exhibit anti-inflammatory and anticancer properties by inhibiting the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, such as COX and p38MAPK, inhibiting their activity and preventing the production of pro-inflammatory mediators . Additionally, this compound can interact with transcription factors, modulating gene expression and altering cellular responses. The binding interactions between this compound and these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy. In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been shown to include sustained inhibition of inflammatory responses and promotion of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, as well as gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into inactive metabolites that are excreted through the urine . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms, facilitated by specific transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its lipophilicity, which affects its ability to cross cell membranes and reach target sites .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound can be phosphorylated, which promotes its translocation to the nucleus, where it can interact with transcription factors and modulate gene expression . The subcellular localization of this compound is essential for its ability to exert its effects on cellular function and metabolism.
特性
IUPAC Name |
1-ethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJGLURDALTFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480056 | |
| Record name | 1-ethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55361-49-4 | |
| Record name | 1-ethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)


